molecular formula C10H14N2O2S B2816301 1-((1-(Hydroxymethyl)cyclopropyl)methyl)-3-(thiophen-2-yl)urea CAS No. 1251549-27-5

1-((1-(Hydroxymethyl)cyclopropyl)methyl)-3-(thiophen-2-yl)urea

Cat. No. B2816301
CAS RN: 1251549-27-5
M. Wt: 226.29
InChI Key: LUCNFYYOYFEODU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-((1-(Hydroxymethyl)cyclopropyl)methyl)-3-(thiophen-2-yl)urea is a chemical compound that has been the subject of scientific research due to its potential therapeutic applications. This compound, also known as CP-690,550, is a selective inhibitor of Janus kinase 3 (JAK3), which is a key enzyme involved in the immune system response.

Scientific Research Applications

Urease Inhibition

1-((1-(Hydroxymethyl)cyclopropyl)methyl)-3-(thiophen-2-yl)urea and its derivatives have been identified as potential urease inhibitors. Urease is an enzyme that catalyzes the hydrolysis of urea, involved in infections caused by Helicobacter pylori in the gastric tract and Proteus species in the urinary tract. Despite the clinical use of acetohydroxamic acid for treating urinary tract infections due to its urease inhibiting activity, its severe side effects highlight the need for exploring alternative urease inhibitors with potentially less adverse effects. The exploration of urea derivatives in this context is crucial for developing new therapeutic strategies against these infections (Kosikowska & Berlicki, 2011).

Urea Biosensors

The development of urea biosensors represents another significant application. These biosensors are designed for detecting and quantifying urea concentration in various contexts, including medical diagnostics and environmental monitoring. The incorporation of enzymes like urease as bioreceptor elements in biosensors has been a focus of research, aiming to improve the sensitivity and specificity of urea detection. Innovations in this area could lead to better management of conditions associated with abnormal urea levels in the body, as well as enhanced monitoring of environmental samples for urea pollution (Botewad et al., 2021).

Urea in Nitrogen Fertilization

In the agricultural sector, urea-based compounds are extensively studied for their role as nitrogen fertilizers. The hydrolysis of urea by soil urease releases ammonia, which can be utilized by plants as a nitrogen source. However, the volatility of ammonia leads to economic losses and environmental pollution. Research into inhibitors of soil urease activity aims to reduce ammonia volatilization, thereby increasing the efficiency of urea fertilizers and minimizing their environmental impact. This area of study has implications for improving agricultural productivity and sustainability (Bremner, 1995).

Drug Design

The unique hydrogen binding capabilities of ureas, including derivatives of this compound, make them important functional groups in drug design. Ureas are incorporated into small molecules displaying a broad range of bioactivities, influencing the modulation of selectivity, stability, toxicity, and pharmacokinetic profiles of lead molecules. This highlights the relevance of urea derivatives in medicinal chemistry, offering potential pathways for the development of new therapeutic agents (Jagtap et al., 2017).

properties

IUPAC Name

1-[[1-(hydroxymethyl)cyclopropyl]methyl]-3-thiophen-2-ylurea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H14N2O2S/c13-7-10(3-4-10)6-11-9(14)12-8-2-1-5-15-8/h1-2,5,13H,3-4,6-7H2,(H2,11,12,14)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LUCNFYYOYFEODU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1(CNC(=O)NC2=CC=CS2)CO
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H14N2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

226.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.